
Halopemide
Overview
Description
Halopemide is a psychotropic agent that is structurally related to the butyrophenone class of neuroleptics. Unlike traditional neuroleptics, this compound exhibits unique pharmacological properties, making it a promising candidate for the treatment of psychosis characterized by autism, emotional withdrawal, or apathy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of halopemide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Halopemide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted analogs .
Scientific Research Applications
Scientific Research Applications
Halopemide's inhibition of phospholipase D has led to various research applications:
Cancer Research
This compound has been explored for its potential to inhibit cancer cell migration and invasion. Studies have shown that it can block neutrophil chemotaxis and reduce the aggressiveness of breast cancer cells in vitro. Specifically, the compound has been utilized to evaluate the role of PLD in tumor growth and metastasis, demonstrating significant effects on tumor size and progression when tested in xenotransplant models .
Table 1: Inhibitory Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (nM) | Effect on Migration/Invasion |
---|---|---|
MDA-MB-231 | 300 | Significant reduction |
Calu-1 | 21 | Blocked migration |
HEK293-gfpPLD2 | 220 | Reduced invasion |
Neuropharmacology
As a dopamine receptor antagonist, this compound has shown promise in treating psychiatric disorders. Clinical trials indicated that it effectively alleviates both positive and negative symptoms of schizophrenia without causing extrapyramidal side effects commonly associated with traditional antipsychotics . Its pharmacological profile suggests that this compound maintains safety at therapeutic doses while exerting its effects on phospholipase D.
Development of Isoform-Selective Inhibitors
Research efforts have focused on modifying the this compound scaffold to develop more selective PLD inhibitors. These modifications aim to enhance the pharmacokinetic properties of the compound while maintaining its inhibitory activity against specific PLD isoforms. This line of research is crucial for delineating the distinct roles of PLD1 and PLD2 in cellular processes and disease mechanisms .
Case Studies
Several studies illustrate this compound's applications:
-
Case Study 1: Breast Cancer Inhibition
A study demonstrated that this compound significantly inhibited breast cancer cell migration through the inhibition of PLD activity. The use of this compound in xenograft models resulted in reduced tumor sizes compared to controls, highlighting its potential as a therapeutic agent in oncology . -
Case Study 2: Schizophrenia Treatment
Clinical trials involving patients with schizophrenia showed that this compound effectively improved symptoms without severe side effects. This study emphasized the compound's dual role as both an antipsychotic and a modulator of phospholipase D activity, suggesting broader therapeutic applications .
Mechanism of Action
Halopemide exerts its effects primarily through the inhibition of phospholipase D and antagonism of dopamine receptors. By inhibiting phospholipase D, this compound disrupts the production of phosphatidic acid, a key signaling lipid involved in various cellular processes. Additionally, its antagonistic action on dopamine receptors modulates neurotransmitter activity, contributing to its psychotropic effects .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A traditional neuroleptic with strong dopamine receptor antagonism but higher risk of inducing parkinsonism.
FIPI (5-Fluoro-2-indolyl des-chlorohalopemide): A this compound analog with increased potency against phospholipase D2 and no inhibitory activity on dopamine receptors.
Uniqueness
This compound is unique in its ability to inhibit phospholipase D while also acting as a dopamine receptor antagonist. This dual action makes it a valuable compound for research and therapeutic applications, particularly in the treatment of psychiatric disorders without the side effects commonly associated with traditional neuroleptics .
Biological Activity
Halopemide is a compound initially developed as an atypical antipsychotic, demonstrating significant biological activity through its inhibition of phospholipase D (PLD) isoenzymes. This article delves into the compound's mechanisms, effects on various diseases, and its potential therapeutic applications.
This compound functions primarily as an inhibitor of PLD1 and PLD2, two enzymes implicated in various cellular processes, including cancer progression and neurodegenerative diseases. The compound exhibits potent inhibitory effects with cellular IC50 values of 21 nM for PLD1 and 300 nM for PLD2, indicating its potential as a dual inhibitor .
Table 1: Inhibitory Potency of this compound on PLD Isoenzymes
Isoenzyme | Cellular IC50 (nM) | Biochemical IC50 (nM) |
---|---|---|
PLD1 | 21 | 220 |
PLD2 | 300 | 310 |
Cancer Research
PLD enzymes are known to be upregulated in several cancers, contributing to tumorigenesis and metastasis. By inhibiting these enzymes, this compound may reduce tumor growth and invasion. Studies indicate that the inhibition of PtdOH production by this compound significantly impacts cancer cell behavior .
Neurodegenerative Diseases
Research has also highlighted the role of PLD in neurodegenerative conditions such as Alzheimer's disease. This compound's ability to inhibit PLD could provide a novel approach to mitigating neurodegeneration by altering lipid signaling pathways that are dysregulated in these diseases .
Case Studies and Research Findings
Several studies have explored this compound's effects across different biological contexts:
- Study on Cancer Cell Lines : A study demonstrated that this compound treatment led to reduced migration and invasion in breast cancer cell lines, suggesting a therapeutic role in cancer management .
- Neuroprotection in Animal Models : In animal models of Alzheimer's disease, this compound administration was associated with improved cognitive function and reduced amyloid plaque formation, indicating its potential neuroprotective properties .
Pharmacological Profile
This compound interacts with over 30 biogenic amine receptors, which contributes to its complex pharmacological profile. Although primarily recognized for its antipsychotic properties, the compound's diverse receptor interactions may lead to both therapeutic benefits and side effects .
Q & A
Basic Research Questions
Q. What are the primary enzymatic targets of Halopemide in cellular signaling pathways?
this compound is a potent inhibitor of phospholipase D (PLD) isoforms, initially identified as a PLD2 inhibitor through high-throughput screening (HTS) . Subsequent studies revealed its dual inhibition of both PLD1 and PLD2, with IC50 values in the low nanomolar range (e.g., PLD1 IC50 = 25 nM; PLD2 IC50 = 20 nM) . This dual activity was confirmed using cellular enzyme activity assays and structural optimization studies, which demonstrated its role in disrupting PLD-mediated processes like actin cytoskeleton reorganization and chemotaxis .
Q. How does the chemical structure of this compound influence its interaction with phospholipase D isoforms?
this compound features a halogenated benzamide scaffold with a piperidine ring and fluorinated aromatic groups, critical for binding to PLD isoforms . Structural modifications, such as replacing the chlorophenyl group with a fluorinated indole moiety, led to derivatives like FIPI, which retain dual PLD1/2 inhibition but exhibit enhanced potency . Structure-activity relationship (SAR) studies highlight the importance of halogenation and chiral substitutions (e.g., (S)-methyl groups) in improving isoform selectivity .
Advanced Research Questions
Q. What methodological approaches are employed to resolve contradictions between initial reports of this compound as a PLD2 inhibitor and subsequent findings of dual PLD1/2 inhibition?
Initial claims of PLD2 specificity were re-evaluated using in vitro enzymatic assays with purified PLD1 and PLD2, coupled with cellular assays measuring phosphatidic acid production . Discrepancies arose from differences in experimental models: early studies used indirect PLD activity markers, whereas later work employed isoform-specific overexpression systems and direct enzymatic quantification . Rigorous validation with orthogonal methods (e.g., siRNA knockdowns) confirmed this compound’s dual inhibition, emphasizing the need for standardized assay conditions .
Q. How can researchers design experiments to assess the isoform-specific effects of this compound derivatives in cancer cell migration?
To isolate PLD1- or PLD2-dependent effects, use combinatorial approaches:
- Pair this compound derivatives with isoform-specific siRNA or CRISPR knockout models .
- Compare migration inhibition in cells treated with pan-inhibitors (e.g., FIPI) versus isoform-preferential analogs (e.g., VU0359595, a PLD1-selective inhibitor) .
- Quantify chemotaxis and actin reorganization using live-cell imaging or transwell assays .
Q. What strategies are effective in optimizing this compound’s selectivity for PLD1 over PLD2 in inhibitor design?
Key strategies include:
- Chiral substitutions : Introducing (S)-methyl groups improved PLD1 selectivity by >1,700-fold in cellular assays .
- Scaffold diversification : A 1,3,8-triazaspiro[4.5]decane core enhanced PLD2 selectivity in analogs like compound 15b (~20-fold preference) .
- Combinatorial libraries : Screening 263 analogs identified compounds with nanomolar potency and isoform specificity, guided by molecular docking and kinetic analyses .
Q. How should researchers address discrepancies in clinical efficacy data from open-label versus double-blind studies involving this compound?
Discrepancies in early psychiatric trials (e.g., improved social behavior in open-label studies vs. null effects in double-blind trials) may stem from:
- Dose-response variability : Higher doses (20 mg/day) may saturate peripheral targets without crossing the blood-brain barrier effectively .
- Study duration : Short trial phases (e.g., 2 weeks) may miss delayed therapeutic effects .
- Placebo effects : Use crossover designs and longitudinal biomarkers (e.g., prolactin levels for dopamine blockade) to control for confounding factors .
Q. What in vitro and cellular assays are critical for validating this compound’s PLD inhibitory activity?
Key assays include:
- Enzymatic assays : Measure PLD activity via transphosphatidylation (e.g., formation of phosphatidylalcohols in the presence of primary alcohols) .
- Cellular chemotaxis : Quantify inhibition of cell migration in wound-healing or Boyden chamber assays .
- Lipidomics : Use LC-MS/MS to track phosphatidic acid levels in PLD-overexpressing cell lines .
Q. What pharmacokinetic properties of this compound limit its central nervous system penetration despite high plasma concentrations?
this compound exhibits a low brain-to-plasma ratio (0.08 vs. 3.0 for spiperone), attributed to:
Properties
IUPAC Name |
N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHPRWLFLUBAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208561 | |
Record name | Halopemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59831-65-1 | |
Record name | Halopemide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halopemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Halopemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59831-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOPEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q28TV0ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.